molecular formula C8H10ClFN4 B2802696 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine CAS No. 1310558-47-4

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B2802696
CAS No.: 1310558-47-4
M. Wt: 216.64
InChI Key: OMPPWUACLONIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C8H10ClFN4.

Preparation Methods

The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN4/c9-8-12-3-6(10)7(13-8)14-2-1-5(11)4-14/h3,5H,1-2,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPPWUACLONIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.